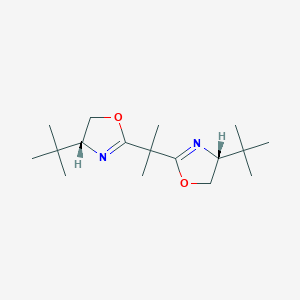

(R,R)-t-Bu-box

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMGLJUMNRDNMX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350832 | |

| Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-97-1 | |

| Record name | t-Bu-box, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(+)-2,2-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-BU-BOX, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3955GJ8RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-t-Bu-box ligand synthesis protocol

An In-depth Technical Guide to the Synthesis of (R,R)-t-Bu-box Ligand

This guide provides a comprehensive protocol for the synthesis of the this compound ligand, formally known as (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline). This C₂-symmetric chiral ligand is widely employed in asymmetric catalysis. The synthesis involves a highly efficient one-pot condensation reaction between an enantiomerically pure amino alcohol and a dinitrile, catalyzed by zinc triflate.[1][2]

Synthesis of Precursors

The successful synthesis of the this compound ligand relies on the availability of high-purity precursors: (R)-2-amino-3,3-dimethyl-1-butanol and 2,2-dimethylmalononitrile.

(R)-2-amino-3,3-dimethyl-1-butanol

(R)-2-amino-3,3-dimethyl-1-butanol, also known as (R)-tert-leucinol, is a chiral amino alcohol that serves as the source of chirality for the final ligand. A common method for its preparation is the reduction of the corresponding amino acid, (R)-tert-leucine.

Experimental Protocol: Reduction of (R)-tert-leucine

A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The suspension is cooled to 0 °C in an ice bath. A solution of (R)-tert-leucine in anhydrous THF is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while cooling the flask in an ice bath. The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-2-amino-3,3-dimethyl-1-butanol. The product can be further purified by vacuum distillation.

| Reagent/Material | Molar Equivalent | Notes |

| (R)-tert-leucine | 1.0 | |

| Lithium aluminum hydride (LiAlH₄) | 1.5 - 2.0 | Added as a suspension in THF |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Water | - | For quenching |

| 15% aq. NaOH | - | For quenching |

| Anhydrous Na₂SO₄ | - | Drying agent |

2,2-Dimethylmalononitrile

2,2-Dimethylmalononitrile serves as the backbone of the ligand. It can be synthesized from malononitrile through a methylation reaction.

Experimental Protocol: Methylation of Malononitrile

To a solution of malononitrile in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate is added. The mixture is stirred at room temperature, and then methyl iodide is added dropwise. The reaction is typically exothermic and may require cooling to maintain the temperature. After the addition, the reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by GC or TLC). The reaction mixture is then poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization.

| Reagent/Material | Molar Equivalent | Notes |

| Malononitrile | 1.0 | |

| Methyl iodide | 2.1 - 2.2 | |

| Potassium carbonate | 2.2 - 2.5 | Base |

| Solvent (e.g., DMF) | - |

Synthesis of this compound Ligand

This one-pot procedure involves the direct condensation of (R)-2-amino-3,3-dimethyl-1-butanol with 2,2-dimethylmalononitrile, catalyzed by zinc triflate.[1][2]

Experimental Protocol

A mixture of (R)-2-amino-3,3-dimethyl-1-butanol (2.2 equivalents), 2,2-dimethylmalononitrile (1.0 equivalent), and zinc triflate (0.1 - 1.0 equivalents) in toluene is heated to reflux. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the this compound ligand as a white solid.

| Reagent/Material | Molar Equivalent | Role |

| (R)-2-amino-3,3-dimethyl-1-butanol | 2.2 | Chiral precursor |

| 2,2-Dimethylmalononitrile | 1.0 | Backbone precursor |

| Zinc triflate (Zn(OTf)₂) | 0.1 - 1.0 | Catalyst |

| Toluene | - | Solvent |

Workflow and Diagrams

Overall Synthetic Pathway

Caption: Overall synthetic pathway for the this compound ligand.

Experimental Workflow for the Final Condensation Step

Caption: Experimental workflow for the one-pot synthesis of the this compound ligand.

References

The (R,R)-t-Bu-BOX Ligand: A Cornerstone in Asymmetric Catalysis

(R,R)-t-Bu-BOX , formally known as (R,R)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) , stands as a privileged C2-symmetric chiral ligand in the field of organic synthesis. Its rigid backbone and sterically demanding tert-butyl groups create a well-defined chiral environment around a coordinated metal center, enabling exceptional levels of stereocontrol in a wide array of catalytic transformations. This technical guide provides an in-depth overview of the applications of the this compound ligand, focusing on its utility in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Applications in Asymmetric Synthesis

The versatility of the this compound ligand is demonstrated through its successful application in numerous metal-catalyzed asymmetric reactions. When complexed with various metal precursors, particularly copper(I) and copper(II) salts, it forms highly effective and enantioselective catalysts. The primary mode of action involves the formation of a distorted square planar complex with the substrate, where the bulky tert-butyl groups of the ligand effectively shield one face of the reactive intermediate, directing the approach of the reacting partner to the opposite face. This steric control is the basis for the high enantioselectivities observed in reactions such as Diels-Alder cycloadditions, cyclopropanations, aldol reactions, and Michael additions.

Enantioselective Diels-Alder Reactions

The copper(II)-(R,R)-t-Bu-BOX complex is a preeminent catalyst for the enantioselective Diels-Alder reaction, particularly between N-acryloyloxazolidinones and various dienes. The catalyst functions as a chiral Lewis acid, activating the dienophile towards cycloaddition.

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) [endo] |

| Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 82-92 | >98:2 | 90-98 |

| 1,3-Cyclohexadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₃NO₂ | -20 | 72 | >99:1 | 97 |

| Isoprene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -40 | 85 | 95:5 | 95 |

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-2-oxazolidinone

Materials:

-

This compound ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

N-Acryloyl-2-oxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), the this compound ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous dichloromethane (10 mL).

-

The resulting solution is stirred at room temperature for 1-2 hours to ensure the formation of the chiral catalyst complex, which typically appears as a light blue solution.

-

The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

A solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the cold catalyst solution.

-

Freshly cracked cyclopentadiene (3.0 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the dienophile is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired endo-Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for the Diels-Alder Reaction

Enantioselective Cyclopropanation

Copper(I) complexes of this compound are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. The reaction proceeds via a chiral copper-carbene intermediate.

Quantitative Data for Cyclopropanation Reactions

| Olefin | Diazo Compound | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | trans:cis | ee (%) [trans] |

| Styrene | Ethyl diazoacetate | 1 | Dichloromethane | 25 | 80-90 | >95:5 | >99 |

| 1-Octene | Ethyl diazoacetate | 1 | Dichloromethane | 25 | 75-85 | 85:15 | 96 |

| 1,1-Diphenylethylene | Ethyl diazoacetate | 2 | Dichloromethane | 25 | 90-95 | - | 98 |

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

This compound ligand

-

Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·0.5C₆H₆)

-

Styrene

-

Ethyl diazoacetate

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the this compound ligand (0.011 mmol) and Cu(OTf)·0.5C₆H₆ (0.010 mmol) are dissolved in anhydrous dichloromethane (5 mL).

-

The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Styrene (2.0 mmol) is added to the catalyst solution.

-

A solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) is added slowly to the reaction mixture via a syringe pump over a period of 4 hours.

-

The reaction is stirred at room temperature for an additional 12 hours after the addition is complete.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalytic Cycle for Cyclopropanation

Enantioselective Aldol Reactions

The copper(II)-(R,R)-t-Bu-BOX complex also catalyzes enantioselective Mukaiyama aldol reactions between silyl enol ethers and aldehydes. The reaction provides access to chiral β-hydroxy carbonyl compounds.

Quantitative Data for Aldol Reactions

| Silyl Enol Ether | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | syn:anti | ee (%) [syn] |

| Silyl ketene acetal of methyl acetate | Benzaldehyde | 10 | CH₂Cl₂ | -78 | 85-95 | >95:5 | 95-99 |

| Silyl enol ether of acetophenone | Isobutyraldehyde | 10 | CH₂Cl₂ | -78 | 80-90 | 90:10 | 92 |

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

Materials:

-

This compound ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Silyl enol ether

-

Aldehyde

-

Dichloromethane (anhydrous)

Procedure:

-

Prepare the Cu(II)-(R,R)-t-Bu-BOX catalyst as described in the Diels-Alder protocol.

-

Cool the catalyst solution to -78 °C.

-

Add the aldehyde (1.0 mmol) to the cold catalyst solution.

-

Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Work up the reaction as described for the Diels-Alder reaction.

-

Purify the product by flash column chromatography. Determine the diastereomeric and enantiomeric ratios by appropriate analytical methods (NMR, chiral HPLC).

Catalytic Cycle for the Aldol Reaction

Enantioselective Michael Additions

The conjugate addition of nucleophiles, such as dialkyl malonates, to α,β-unsaturated carbonyl compounds is another area where the Cu(II)-(R,R)-t-Bu-BOX catalyst excels, providing chiral 1,5-dicarbonyl compounds.

Quantitative Data for Michael Additions

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cyclohexenone | Dimethyl malonate | 10 | Toluene | 0 | 85-95 | 90-98 |

| Chalcone | Diethyl malonate | 10 | CH₂Cl₂ | -20 | 80-90 | 92 |

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone

Materials:

-

This compound ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Cyclohexenone

-

Dimethyl malonate

-

Toluene (anhydrous)

Procedure:

-

Prepare the Cu(II)-(R,R)-t-Bu-BOX catalyst in anhydrous toluene.

-

Cool the catalyst solution to 0 °C.

-

Add cyclohexenone (1.0 mmol) to the catalyst solution.

-

Add dimethyl malonate (1.5 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C until the cyclohexenone is consumed (monitored by TLC or GC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Perform an aqueous workup and purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Catalytic Cycle for the Michael Addition

Synthesis of this compound

The this compound ligand is synthesized from the readily available and chiral (R)-tert-leucinol.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-tert-Leucinol

-

Malonyl dichloride

-

Triethylamine

-

Thionyl chloride

-

Dichloromethane (anhydrous)

Procedure:

-

Amide Formation: To a solution of (R)-tert-leucinol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane at 0 °C, malonyl dichloride (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature until completion. The resulting bis(amide) is isolated after an aqueous workup.

-

Cyclization: The purified bis(amide) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Thionyl chloride (2.2 equivalents) is added dropwise, and the reaction is stirred at room temperature until the cyclization is complete (monitored by TLC). The reaction is then carefully quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The organic layer is separated, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the this compound ligand.

Conclusion

The this compound ligand has proven to be an exceptionally valuable tool in asymmetric catalysis. Its ability to form well-defined chiral complexes with various metals, particularly copper, has enabled the development of highly enantioselective methods for the synthesis of complex chiral molecules. The predictable stereochemical outcomes, high catalytic activities, and the commercial availability of the ligand and its precursors solidify its position as a cornerstone in the modern synthetic organic chemist's toolbox. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in academic and industrial research.

An In-depth Technical Guide on (R,R)-t-Bu-box: Structure, Chirality, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the C₂-symmetric chiral bis(oxazoline) ligand, (R,R)-t-Bu-box. It delves into its molecular structure, the origins of its chirality, and its prominent role as a privileged ligand in asymmetric catalysis. Detailed experimental protocols for its synthesis and application in the enantioselective Diels-Alder reaction are presented. Quantitative data on its catalytic performance are summarized for comparative analysis. Furthermore, this guide illustrates the proposed catalytic cycle through a detailed diagram, offering insights into the mechanism of stereoselection. This document serves as a critical resource for researchers and professionals engaged in asymmetric synthesis and catalyst development.

Introduction

Chiral bis(oxazoline) (BOX) ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. Among these, ligands bearing bulky substituents at the 4-position of the oxazoline ring have demonstrated exceptional performance in a variety of metal-catalyzed transformations. The this compound ligand, formally known as (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), is a paramount example of this class. Its C₂-symmetric structure and the steric hindrance provided by the tert-butyl groups create a well-defined chiral environment around the metal center, leading to high levels of asymmetric induction in a wide range of reactions. This guide will explore the fundamental aspects of the this compound ligand, from its synthesis to its application in asymmetric catalysis, with a focus on providing practical and in-depth information for the scientific community.

This compound: Structure and Chirality

The this compound ligand is characterized by two chiral oxazoline rings linked by a gem-dimethyl bridge. The chirality of the ligand originates from the (R)-tert-leucinol, the chiral amino alcohol precursor used in its synthesis. The two stereocenters at the 4 and 4' positions of the oxazoline rings are both in the (R)-configuration, leading to the C₂-symmetric nature of the ligand. This symmetry is crucial for its effectiveness in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

The tert-butyl groups at the chiral centers play a critical role in defining the steric environment of the catalytic complex. These bulky groups effectively shield two quadrants of the coordinated metal ion, leaving two opposing quadrants open for substrate coordination and reaction. This steric control is fundamental to the high enantioselectivities observed in reactions catalyzed by its metal complexes.

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a malonic acid derivative with two equivalents of the chiral amino alcohol, (R)-tert-leucinol. Several methods have been reported, with the one-pot synthesis using zinc triflate as a catalyst being a highly efficient and general approach.[1]

Experimental Protocol: One-Pot Synthesis using Zinc Triflate[2]

Materials:

-

Malononitrile

-

(R)-tert-leucinol

-

Zinc triflate (Zn(OTf)₂)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Triethylamine

Procedure:

-

To a stirred solution of malononitrile (1.0 equiv) in toluene, add (R)-tert-leucinol (2.2 equiv).

-

Add zinc triflate (0.1 equiv) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the pure this compound ligand.

Application in Asymmetric Catalysis: The Diels-Alder Reaction

The copper(II) complex of this compound is a highly effective catalyst for enantioselective Diels-Alder reactions.[2][3] The complex, typically generated in situ from Cu(OTf)₂ or Cu(SbF₆)₂, acts as a chiral Lewis acid, activating the dienophile and controlling the facial selectivity of the diene's approach.

Data Presentation: Enantioselective Diels-Alder Reactions Catalyzed by Cu((S,S)-t-Bu-box)₂[3]

The following table summarizes the results for the Diels-Alder reaction between various dienes and 3-acryloyl-2-oxazolidinone, catalyzed by the enantiomeric (S,S)-t-Bu-box-copper(II) complex. The this compound catalyst would be expected to yield the opposite enantiomer of the product.

| Entry | Diene | Product | Yield (%) | Diastereomer Ratio (endo:exo) | ee (%) (endo) |

| 1 | Cyclopentadiene | 3-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)oxazolidin-2-one | 95 | >99:1 | 98 |

| 2 | 1,3-Cyclohexadiene | 3-(Bicyclo[2.2.2]oct-5-en-2-ylcarbonyl)oxazolidin-2-one | 82 | >99:1 | 96 |

| 3 | Isoprene | 3-((4-Methylcyclohex-3-en-1-yl)carbonyl)oxazolidin-2-one | 85 | >99:1 | 95 |

| 4 | 2,3-Dimethyl-1,3-butadiene | 3-((4,5-Dimethylcyclohex-3-en-1-yl)carbonyl)oxazolidin-2-one | 91 | >99:1 | 97 |

Experimental Protocol: Asymmetric Diels-Alder Reaction[3]

Materials:

-

This compound

-

Copper(II) triflate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

-

Dichloromethane (CH₂Cl₂)

-

3-Acryloyl-2-oxazolidinone (dienophile)

-

Diene

-

Celite

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of the catalyst by stirring this compound (0.11 equiv) with Cu(OTf)₂ or Cu(SbF₆)₂ (0.10 equiv) in CH₂Cl₂ at room temperature for 2-4 hours.

-

Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

Add the dienophile (1.0 equiv) to the catalyst solution.

-

Add the diene (3.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the same temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired Diels-Alder adduct.

Catalytic Cycle and Mechanism of Stereoselection

The high enantioselectivity observed in the this compound-Cu(II) catalyzed Diels-Alder reaction is attributed to the formation of a well-defined, sterically constrained catalyst-substrate complex.[3] The proposed catalytic cycle involves the coordination of the bidentate dienophile to the copper center, which adopts a distorted square planar geometry.[4]

Figure 2: Proposed Catalytic Cycle

In this model, the two tert-butyl groups of the this compound ligand effectively block the top and bottom faces of the square planar complex. This forces the diene to approach the coordinated dienophile from one of the less hindered open quadrants, leading to a highly favored endo transition state and resulting in the observed high enantioselectivity.

Conclusion

The this compound ligand stands out as a highly versatile and effective chiral ligand in the realm of asymmetric catalysis. Its well-defined C₂-symmetric structure, coupled with the steric influence of the tert-butyl groups, provides a powerful platform for achieving high levels of stereocontrol in a multitude of chemical transformations. This guide has provided a detailed look into its structure, synthesis, and application, particularly in the context of the enantioselective Diels-Alder reaction. The presented experimental protocols and quantitative data serve as a practical resource for researchers aiming to utilize this privileged ligand in their synthetic endeavors. The mechanistic insights into the catalytic cycle further aid in the rational design of new catalysts and reactions. As the demand for enantiomerically pure compounds in pharmaceuticals and other fine chemicals continues to grow, the importance of ligands like this compound in enabling their efficient synthesis will undoubtedly persist.

References

The Core Mechanism of Stereochemical Induction with t-Bu-box Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of stereochemical induction utilizing C₂-symmetric bis(oxazoline) ligands, specifically focusing on the widely-used tert-butyl-bis(oxazoline) (t-Bu-box) ligand. This document details the underlying principles of asymmetric catalysis mediated by t-Bu-box metal complexes, presents quantitative data for key reactions, outlines experimental protocols, and visualizes the catalytic pathways.

Core Principles of Stereochemical Induction

The stereodirecting power of t-Bu-box ligands stems from their C₂-symmetric chiral structure, which, upon coordination to a metal center, creates a well-defined and sterically hindered chiral environment.[1] The most common and effective metal catalysts used in conjunction with t-Bu-box ligands are copper(II) salts, such as copper(II) triflate (Cu(OTf)₂) and copper(II) acetate (Cu(OAc)₂).[1][2]

The generally accepted mechanism involves the formation of a chiral Lewis acid complex. This complex coordinates to the substrate, activating it towards nucleophilic attack. The key to the high levels of enantioselectivity observed is the formation of a distorted square planar or square pyramidal geometry in the catalyst-substrate complex.[1] In this arrangement, the bulky tert-butyl groups on the oxazoline rings effectively shield one of the enantiotopic faces of the coordinated substrate. Consequently, the incoming nucleophile is directed to attack the less sterically encumbered face, leading to the preferential formation of one enantiomer of the product.[1]

The choice of counterion and solvent can significantly influence the rate and stereoselectivity of the reaction.[3][4] Highly electronegative and non-coordinating counterions, such as hexafluoroantimonate (SbF₆⁻), often lead to more active and selective catalysts compared to more coordinating counterions like chloride (Cl⁻).[3]

Quantitative Data Presentation

The following tables summarize the performance of t-Bu-box catalyzed reactions across a range of substrates and conditions.

Table 1: Enantioselective Copper-Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 95 | >98 (S) | [5] |

| Cyclopentadiene | N-Crotonoyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 91 | >98 (S) | [5] |

| 1,3-Cyclohexadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -40 | 85 | 97 (S) | [5] |

| Isoprene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 88 | 95 (S) | [5] |

Table 2: Enantioselective Copper-Catalyzed Henry (Nitroaldol) Reaction

| Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Nitromethane | 5 | EtOH | 24 | 91 | 92 | [6] |

| 4-Nitrobenzaldehyde | Nitromethane | 5 | EtOH | 24 | 95 | 93 | [6] |

| 4-Methoxybenzaldehyde | Nitromethane | 5 | EtOH | 48 | 85 | 87 | [6] |

| Cyclohexanecarboxaldehyde | Nitromethane | 5 | EtOH | 48 | 95 | 93 | [6] |

| Isovaleraldehyde | Nitromethane | 5 | EtOH | 48 | 83 | 94 | [6] |

Experimental Protocols

Synthesis of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

This protocol is a widely accepted method for the synthesis of the t-Bu-box ligand.

Materials:

-

(S)-tert-Leucinol

-

Dimethylmalonyl dichloride

-

Triethylamine

-

Thionyl chloride

-

Dichloromethane (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Diamide Formation: To a solution of (S)-tert-leucinol (2.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane at 0 °C, add dimethylmalonyl dichloride (1.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Oxazoline Formation: To a solution of the diamide (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add thionyl chloride (2.2 equiv.) dropwise. Stir the reaction at room temperature for 4 hours. Carefully quench the reaction with saturated aqueous sodium bicarbonate at 0 °C. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

General Procedure for the Copper-Catalyzed Enantioselective Diels-Alder Reaction

This protocol is adapted from the work of Evans and co-workers.[5][7]

Materials:

-

(S,S)-t-Bu-box ligand

-

Copper(II) triflate (Cu(OTf)₂)

-

Dienophile (e.g., N-acryloyl-2-oxazolidinone)

-

Diene (e.g., cyclopentadiene)

-

Dichloromethane (anhydrous)

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried flask under an argon atmosphere, dissolve the (S,S)-t-Bu-box ligand (0.11 mmol) in anhydrous dichloromethane (10 mL). In a separate flame-dried flask, dissolve Cu(OTf)₂ (0.10 mmol) in anhydrous dichloromethane (10 mL). Transfer the ligand solution to the Cu(OTf)₂ solution via cannula. Stir the resulting light blue solution at room temperature for 1-2 hours to form the catalyst complex.

-

Diels-Alder Reaction: In a separate flame-dried flask, dissolve the dienophile (1.0 mmol) in anhydrous dichloromethane (5 mL) and cool the solution to -78 °C. To this solution, add the prepared catalyst solution (10 mol%) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C. Add the diene (3.0 mmol) dropwise. Monitor the reaction by TLC.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.

General Procedure for the Copper-Catalyzed Enantioselective Henry Reaction

This protocol is based on the work of Evans and co-workers.[2][6]

Materials:

-

(S,S)-t-Bu-box ligand (or a related indabox ligand)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde

-

Nitromethane

-

Ethanol

Procedure:

-

Reaction Setup: In a screw-capped vial, combine Cu(OAc)₂·H₂O (5 mol%) and the (S,S)-t-Bu-box ligand (5.5 mol%). Add ethanol to achieve a 0.5 M concentration with respect to the aldehyde. Add the aldehyde (1.0 mmol) and nitromethane (10 equiv.).

-

Reaction: Stir the reaction mixture at room temperature for the time indicated in Table 2.

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired nitroaldol product.

Mandatory Visualizations

Logical Relationship of Stereochemical Induction

Caption: Logical flow of stereochemical induction by a t-Bu-box metal complex.

Experimental Workflow for a Catalytic Asymmetric Reaction

Caption: General experimental workflow for a t-Bu-box catalyzed asymmetric reaction.

Catalytic Cycle for a Lewis Acid-Catalyzed Reaction

Caption: A simplified catalytic cycle for a copper-t-Bu-box catalyzed reaction.

References

- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

- 3. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. people.bu.edu [people.bu.edu]

- 7. benchchem.com [benchchem.com]

Fundamental Properties of Bisoxazoline Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazoline (BOX) ligands are a class of C₂-symmetric, bidentate chiral ligands that have emerged as "privileged" structures in the field of asymmetric catalysis.[1][2] Their remarkable success stems from their modular and readily synthesizable nature, allowing for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a wide array of chemical transformations.[1][3] This technical guide provides an in-depth exploration of the core fundamental properties of BOX ligands, including their synthesis, structural characteristics, and applications in catalysis, with a focus on quantitative data and detailed experimental methodologies.

Core Structural and Electronic Properties

The efficacy of BOX ligands in asymmetric catalysis is intrinsically linked to their well-defined structural and electronic characteristics. These ligands coordinate to metal centers through their two nitrogen atoms, creating a chiral environment that directs the stereochemical outcome of a reaction.[1]

The C₂-symmetric nature of most BOX ligands simplifies the number of possible transition states in a catalytic cycle, which is a key factor in achieving high enantioselectivity.[4] The substituents at the 4-position of the oxazoline rings and the nature of the bridging unit between the two rings are the primary points of modification to tune the ligand's properties. Bulky substituents, such as tert-butyl or phenyl groups, create a sterically hindered environment around the metal center, which can effectively shield one face of a coordinated substrate, leading to preferential attack from the less hindered face.[5]

The electronic properties of the ligand can also be modulated. For instance, the use of electron-withdrawing or electron-donating groups on the phenyl rings of Ph-BOX ligands can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

Data Presentation: Structural and Performance Data

The following tables summarize key quantitative data related to the structure and performance of common bisoxazoline ligands and their metal complexes.

Table 1: Selected Bond Lengths and Angles for Bisoxazoline-Metal Complexes

| Complex | Metal-N Bond Length (Å) | N-Metal-N Bite Angle (°) | Reference(s) |

| (BOX)PdCl₂ | - | 87.17 - 88.98 | [6] |

| (BOX)Pd(Me)Cl | - | 86.9 | [7] |

| --INVALID-LINK--n]X₂ | - | - | [8] |

| Dicopper Complex with bis-oxazoline | Cu-N: 1.947-1.991 | - |

Table 2: Enantioselectivity of Bisoxazoline Ligands in Asymmetric Catalysis

| Reaction | Ligand | Metal | Substrate(s) | Enantiomeric Excess (ee, %) | Reference(s) |

| Diels-Alder | (S,S)-t-Bu-BOX | Cu(II) | 3-Acryloyl-2-oxazolidinone, Cyclopentadiene | >98 (endo) | [9] |

| Diels-Alder | Inda-BOX | Cu(OTf)₂ | N-Acrolyloxazolidinone | 92-99 | [9] |

| Cyclopropanation | (S,S)-t-Bu-BOX | Cu(I) | Styrene, Ethyl diazoacetate | >99 | [9] |

| Cyclopropanation | Py-BOX | Ru(II) | Styrene, Diazoacetates | up to 99 | [9] |

| Aldol Reaction | (S,S)-t-Bu-BOX | Cu(II) | Silyl ketene acetal, Benzyloxyacetaldehyde | 91 | [9] |

| Michael Addition | (S,S)-t-Bu-BOX | Cu(II) | Propionate silyl ketene acetal, Carbomethoxy cyclopentenone | 66 | [9] |

| Hydrosilylation | Py-BOX | - | Ketones | up to 93 | [1] |

| Henry Reaction | (S,S)-t-Bu-BOX | Cu(OAc)₂ | Aromatic and Aliphatic Aldehydes | 87-94 | [10] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of bisoxazoline ligands in research and development.

Synthesis of a Representative Bisoxazoline Ligand: (4S,4'S)-2,2'-(1,3-Phenylene)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX)

This protocol describes a common method for the synthesis of a Ph-BOX ligand from a chiral amino alcohol and a dinitrile.

Materials:

-

(S)-2-Amino-2-phenylethanol

-

Isophthalonitrile

-

Zinc chloride (anhydrous)

-

Chlorobenzene (anhydrous)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-amino-2-phenylethanol (2.2 equivalents), isophthalonitrile (1.0 equivalent), and anhydrous zinc chloride (0.1 equivalents).

-

Add anhydrous chlorobenzene to the flask and heat the mixture to reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ph-BOX ligand. The product can be further purified by recrystallization from a suitable solvent system like methanol/water.

Preparation of a BOX-Copper(II) Catalyst: Cu((S,S)-t-Bu-BOX)₂

This protocol outlines the in-situ preparation of a widely used BOX-copper catalyst.

Materials:

-

(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dichloromethane

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-t-Bu-BOX ligand (1.0 equivalent).

-

Dissolve the ligand in anhydrous dichloromethane.

-

In a separate flask, dissolve copper(II) trifluoromethanesulfonate (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the Cu(OTf)₂ solution to the ligand solution at room temperature with stirring.

-

Stir the resulting solution for 1-2 hours to ensure complete complex formation. The color of the solution will typically change, indicating complexation. This catalyst solution can then be used directly for the catalytic reaction.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of C₂-symmetric bisoxazoline ligands.

Caption: General synthesis workflow for bisoxazoline ligands.

Catalytic Cycle: Copper-Catalyzed Diels-Alder Reaction

The diagram below depicts a simplified catalytic cycle for a copper-bisoxazoline catalyzed enantioselective Diels-Alder reaction.

Caption: Catalytic cycle for a BOX-Cu Diels-Alder reaction.

Conclusion

Bisoxazoline ligands have proven to be exceptionally versatile and effective in the realm of asymmetric catalysis. Their modular synthesis allows for systematic tuning of their steric and electronic properties, enabling the optimization of enantioselectivity for a diverse range of chemical transformations. The robust coordination chemistry of BOX ligands with various metals, particularly copper, has led to the development of highly active and selective catalysts. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage the power of bisoxazoline ligands in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The continued exploration of new BOX ligand architectures and their applications promises to further advance the field of asymmetric synthesis.

References

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. Bisoxazoline_ligand [chemeurope.com]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rameshrasappan.com [rameshrasappan.com]

- 6. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]

A Technical Guide to the Synthesis of C2-Symmetric Bis(oxazoline) Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

C2-symmetric bis(oxazoline) (BOX) ligands are a cornerstone of modern asymmetric catalysis. Their unique chiral architecture, when complexed with a metal center, creates a highly effective and selective environment for a vast array of enantioselective transformations. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these privileged ligands, complete with detailed experimental protocols and a summary of their performance in key catalytic reactions.

Introduction to Bis(oxazoline) Ligands

Bis(oxazoline) ligands are characterized by the presence of two oxazoline rings connected by a linker, which can be aliphatic or aromatic. The chirality is typically introduced through the use of enantiomerically pure amino alcohols, which are readily available from the chiral pool (e.g., amino acids). The C2-symmetry of the ligand reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivities. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituent on the oxazoline ring and the nature of the linker, allowing for optimization for specific catalytic applications.

Core Synthetic Methodologies

The synthesis of C2-symmetric bis(oxazoline) ligands generally involves the condensation of a dicarboxylic acid derivative or a dinitrile with two equivalents of a chiral β-amino alcohol. Several methods have been developed to effect this transformation, each with its own advantages.

From Dicarboxylic Acids/Esters

One of the most common methods involves the reaction of a dicarboxylic acid or its corresponding ester with a chiral amino alcohol. The initial reaction forms a bis(hydroxyamide), which is then cyclized to the bis(oxazoline) in a subsequent step.

Experimental Protocol: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

This protocol is adapted from established literature procedures.

Step 1: Synthesis of the Bis(hydroxyamide)

-

To a solution of (S)-tert-leucinol (2 equivalents) in toluene is added dimethyl malonate (1 equivalent).

-

The mixture is heated to reflux with a Dean-Stark trap to remove the methanol byproduct.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude bis(hydroxyamide) is purified by column chromatography on silica gel.

Step 2: Cyclization to the Bis(oxazoline)

-

The purified bis(hydroxyamide) is dissolved in dichloromethane.

-

Thionyl chloride (2.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the cyclization is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the pure (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline).

From Dinitriles

The use of dinitriles offers a more direct route to bis(oxazoline) ligands. In this one-pot synthesis, a Lewis acid, such as zinc triflate, catalyzes the condensation of the dinitrile with the chiral amino alcohol.[1]

Experimental Protocol: One-Pot Synthesis of an i-Pr-pybox Ligand [1]

-

To a stirred solution of 2,6-pyridinedicarbonitrile (1 equivalent) in dry toluene under an argon atmosphere, add a catalytic amount of zinc triflate (e.g., 5 mol%).[1]

-

Add a solution of the chiral β-amino alcohol (e.g., (S)-valinol, 2.2 equivalents) in dry toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be obtained in high purity, but if necessary, it can be further purified by column chromatography on silica gel.[1]

Data Presentation

The following tables summarize typical yields for the synthesis of various BOX ligands and their performance in representative asymmetric catalytic reactions.

Table 1: Synthesis Yields of Representative C2-Symmetric Bis(oxazoline) Ligands

| Ligand Type | Linker | Substituent (R) | Starting Materials | Yield (%) | Reference |

| BOX | Methylene | tert-Butyl | Malononitrile, (S)-tert-Leucinol | >90 | [1] |

| PyBOX | Pyridine | Isopropyl | 2,6-Pyridinedicarbonitrile, (S)-Valinol | 85 | [1] |

| Phebox | Phenyl | Phenyl | Isophthalonitrile, (S)-Phenylglycinol | 75 | [2] |

| Indabox | Indane | Phenyl | 1,1-Cyclopropanedicarbonitrile, (1R,2S)-1-Amino-2-indanol | 63-84 | [3] |

Table 2: Performance of BOX Ligands in Asymmetric Catalysis

| Reaction | Catalyst | Ligand | Substrate | Yield (%) | ee (%) | Reference |

| Diels-Alder | Cu(OTf)₂ | (S,S)-tBu-BOX | Cyclopentadiene, N-Acryloyl-2-oxazolidinone | >95 | >98 | [4] |

| Cyclopropanation | CuOTf | (S,S)-Ph-BOX | Styrene, Ethyl diazoacetate | 90 | 97 (trans) | [5] |

| Henry Reaction | Cu(OAc)₂ | Bromo-Indabox | Nitromethane, Benzaldehyde | 85 | 92 | [3] |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and application of C2-symmetric bis(oxazoline) ligands.

Caption: Synthetic pathway from dicarboxylic acids.

Caption: One-pot synthesis from dinitriles.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and use of bisoxazolinyl-phenyl pincers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

Chiral BOX Ligands in Catalysis: A Technical Guide

Chiral bis(oxazoline) ligands, commonly known as BOX ligands, represent a cornerstone in the field of asymmetric catalysis. Their C2-symmetric nature and modular synthesis have established them as "privileged ligands," capable of inducing high stereoselectivity in a vast array of chemical transformations. This technical guide provides an in-depth overview of the synthesis, structure, mechanism, and applications of chiral BOX ligands, tailored for researchers, scientists, and professionals in drug development.

Introduction to Chiral BOX Ligands

Since their emergence in the late 1980s and early 1990s, chiral BOX ligands have become indispensable tools for the enantioselective synthesis of complex organic molecules.[1][2][3] These ligands are characterized by a pair of oxazoline rings linked by a backbone, with chirality typically introduced through the use of enantiopure amino alcohols derived from the chiral pool.[1] The C2-symmetry of these ligands simplifies the stereochemical analysis of catalytic reactions and often leads to a reduction in the number of possible transition states, thereby enhancing enantioselectivity.[1]

The versatility of BOX ligands stems from their ability to form stable complexes with a wide range of transition metals, including copper, iron, ruthenium, palladium, and zinc.[4][5][6] These metal-BOX complexes function as chiral Lewis acids, creating a well-defined chiral environment that effectively controls the facial selectivity of substrate approach to the catalytic center.[7][8]

Synthesis of Chiral BOX Ligands

The synthesis of chiral BOX ligands is generally straightforward and allows for considerable structural diversity. The most common approach involves the condensation of a bifunctional starting material, such as a dicarboxylic acid or a dinitrile, with two equivalents of a chiral amino alcohol.[1][9] This one-step method is highly efficient and provides access to a wide variety of BOX ligands with different backbone structures and substituents on the oxazoline rings.[1]

A general synthetic scheme is depicted below:

Caption: General synthesis of chiral BOX ligands.

The choice of the linking unit and the amino alcohol allows for fine-tuning of the steric and electronic properties of the ligand, which in turn influences the reactivity and selectivity of the resulting catalyst.[10][11] For instance, methylene-bridged BOX ligands and pyridine-bridged PyBOX ligands are two of the most widely used classes, each exhibiting distinct coordination geometries and catalytic activities.[1]

Structure and Mechanism of Catalysis

The catalytic activity of BOX ligands is realized upon their coordination to a metal center. The resulting metal-BOX complexes typically adopt a well-defined geometry, which is crucial for achieving high levels of stereocontrol.[7] For methylene-bridged BOX ligands, a twisted square-planar intermediate is often proposed to be the active catalytic species.[1] In this arrangement, the two oxazoline rings chelate to the metal in a bidentate fashion, creating a chiral pocket that directs the approach of the substrates.

The proposed catalytic cycle for a generic Lewis acid-catalyzed reaction is illustrated below:

Caption: Generalized catalytic cycle for a BOX-metal catalyzed reaction.

The enantioselectivity of the reaction is determined by the facial bias imposed by the chiral ligand on the coordinated substrate. The substituents on the oxazoline rings play a critical role in shielding one face of the substrate, thereby favoring the approach of the reagent from the less hindered side.[7]

Applications in Asymmetric Catalysis

Metal-BOX complexes have proven to be highly effective catalysts for a wide range of asymmetric transformations, particularly in carbon-carbon bond-forming reactions.[1][4] Some of the most notable applications are summarized below.

Diels-Alder Reactions

The enantioselective Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Copper(II)-BOX complexes are highly efficient catalysts for the reaction between dienes and dienophiles, affording the corresponding cycloadducts with excellent enantioselectivity.[4][8][12]

| Dienophile | Diene | Ligand | Metal | ee (%) | Yield (%) | Reference |

| N-Acryloyloxazolidinone | Cyclopentadiene | t-Bu-BOX | Cu(OTf)₂ | 90-98 | 82-92 | [4] |

| N-Acrolyloxazolidinone | Cyclopentadiene | Inda-BOX | Cu(OTf)₂ | 92-99 | - | [4] |

| Imide | Cyclohexadiene | t-Bu-BOX | Cu(SbF₆)₂ | 89 | - | [12] |

| Imide | trans,trans-2,4-Hexadiene | t-Bu-BOX | Cu(SbF₆)₂ | 93 | - | [12] |

Cyclopropanation Reactions

The asymmetric cyclopropanation of olefins with diazoacetates is another area where BOX ligands have had a significant impact. Copper(I)-BOX complexes are particularly effective for this transformation, providing access to chiral cyclopropanes, which are valuable building blocks in organic synthesis.[1][3][6]

| Olefin | Diazoacetate | Ligand | Metal | ee (%) | Yield (%) | Reference |

| Styrene | Ethyl diazoacetate | Ph-BOX | Cu(I)OTf | up to 99 | - | [1][6] |

| Furan | Diazo esters | i-Pr-BOX | Cu(I) | - | - | [3] |

| Styrene | 2,6-di-tert-butyl-4-methylphenyl diazoacetate | t-Bu-BOX | Cu(I)OTf | - | - | [3] |

Aldol and Michael Reactions

BOX ligand-metal complexes also catalyze enantioselective aldol and Michael reactions. For instance, copper(II)-BOX complexes have been successfully employed in Mukaiyama-Michael additions, providing moderate to good levels of enantioselectivity.[4]

| Reaction Type | Substrates | Ligand | Metal | ee (%) | Reference |

| Mukaiyama-Michael | Propionate silyl ketene acetals + Carbomethoxy cyclopentenone | Various BOX | Cu(II) | 11-66 | [4] |

| Michael Addition | β,β'-enones + β,β'-keto esters | Cyclopropyl-modified BOX | Cu(SbF₆)₂ | high | [10] |

Other Reactions

The utility of chiral BOX ligands extends to a variety of other important transformations, including:

-

Aziridination of olefins [3]

-

Hydrosilylation of ketones [1]

-

Ene reactions [1]

-

Nazarov cyclizations [1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below is a representative protocol for a copper-catalyzed asymmetric cyclopropanation reaction.

General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate: [6]

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂·C₆H₆ (0.01 mmol, 1 mol%) and (R,R)-Ph-BOX (0.011 mmol, 1.1 mol%). Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous.[6]

-

Reaction Setup: To the catalyst solution, add freshly distilled styrene (1.0 mmol, 1 equivalent). Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).[6]

-

Addition of Ethyl Diazoacetate: Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL). Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to minimize the formation of diazoacetate dimers.[6]

-

Reaction Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon complete consumption of the starting material, quench the reaction by exposing it to air. Concentrate the reaction mixture under reduced pressure.[6]

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.[6]

A workflow for this experimental protocol is visualized below:

Caption: Experimental workflow for asymmetric cyclopropanation.

Conclusion and Future Outlook

Chiral BOX ligands have undeniably revolutionized the field of asymmetric catalysis, providing access to a vast array of enantiomerically enriched compounds. Their modular synthesis, tunability, and broad applicability have made them a staple in both academic and industrial research. The continued development of novel BOX ligand architectures, including those with modified side arms and backbone structures, promises to further expand the scope and efficiency of these powerful catalytic systems.[11][15] As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, chiral BOX ligands are poised to remain at the forefront of innovation in asymmetric synthesis.

References

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rameshrasappan.com [rameshrasappan.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-t-Bu-box: A Comprehensive Technical Guide for Researchers

CAS Number: 131833-97-1

This technical guide provides an in-depth overview of (R,R)-t-Bu-box, a chiral bis(oxazoline) ligand pivotal in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details its physical properties, synthesis, and applications, with a focus on its role in facilitating enantioselective transformations.

Core Physical and Chemical Properties

This compound, systematically named (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), is a C2-symmetric chiral ligand. Its steric bulk and defined chiral environment make it a highly effective ligand for a variety of metal-catalyzed asymmetric reactions.[1][2]

| Property | Value | Reference |

| CAS Number | 131833-97-1 | [3] |

| Molecular Formula | C₁₇H₃₀N₂O₂ | [3] |

| Molecular Weight | 294.4 g/mol | [3] |

| Melting Point | 88.0 to 92.0 °C | |

| Appearance | White to off-white crystalline powder | |

| Optical Rotation | +112.0 to +123.0° (c=1, CHCl₃) | |

| Boiling Point | Data not available; likely decomposes at high temperatures. | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. |

Synthesis of this compound

-

Amide Formation: Reaction of the chiral amino alcohol with a dicarboxylic acid derivative, such as dimethylmalonyl dichloride, to form a diamide intermediate.

-

Cyclization: Subsequent cyclization of the diamide, often facilitated by reagents like thionyl chloride or tosyl chloride, yields the bis(oxazoline) ring system.

-

Purification: The final product is then purified using standard laboratory techniques such as recrystallization or column chromatography.

Applications in Asymmetric Catalysis

This compound is a versatile ligand for a multitude of enantioselective reactions, most notably those catalyzed by copper complexes. The ligand-metal complex, typically formed in situ, acts as a chiral Lewis acid to control the stereochemical outcome of the reaction.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

The following is a representative experimental protocol for the cyclopropanation of an alkene using a catalyst generated from this compound and a copper(I) salt. This protocol is based on general procedures reported for similar transformations.

Materials:

-

This compound

-

Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·0.5C₇H₈)

-

Alkene (e.g., styrene)

-

Diazoacetate (e.g., ethyl diazoacetate)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound (0.022 mmol) and Cu(OTf)·0.5C₇H₈ (0.02 mmol) are dissolved in anhydrous CH₂Cl₂ (1.0 mL). The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral copper-ligand complex.

-

Reaction Setup: The alkene (1.0 mmol) is added to the catalyst solution. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Addition of Diazoacetate: A solution of the diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump to maintain a low concentration of the diazo compound.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an asymmetric reaction catalyzed by a metal-(R,R)-t-Bu-box complex.

Caption: General workflow for an asymmetric reaction using this compound.

References

(S,S)-t-Bu-box: A Technical Guide to a Privileged Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, properties, and applications of (S,S)-t-Bu-box, a prominent member of the bis(oxazoline) class of chiral ligands. Its C2-symmetric structure has proven highly effective in a wide array of asymmetric catalytic reactions, making it an invaluable tool in modern organic synthesis, particularly for the stereoselective preparation of pharmaceutical intermediates.

Commercial Availability and Properties

(S,S)-t-Bu-box, systematically named (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), is readily available from several major chemical suppliers. The table below summarizes its key chemical and physical properties, compiled from various commercial sources.

| Property | Value |

| CAS Number | 131833-93-7 |

| Molecular Formula | C₁₇H₃₀N₂O₂ |

| Molecular Weight | 294.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 89-91 °C |

| Optical Rotation | [α]₂₀/D ~ -120° (c=5 in chloroform) |

| Purity | Typically ≥98% |

Key Suppliers

-

Sigma-Aldrich (MilliporeSigma)

-

Fisher Scientific (Thermo Scientific Chemicals)

-

Chem-Impex

-

Biosynth

Experimental Protocols

The utility of (S,S)-t-Bu-box is demonstrated in its application in a variety of metal-catalyzed asymmetric reactions. Below are representative experimental protocols for its synthesis and its use in a copper-catalyzed asymmetric aziridination reaction.

Synthesis of (S,S)-t-Bu-box

While commercially available, (S,S)-t-Bu-box can be synthesized from the chiral amino acid L-tert-leucine. The following is a general, illustrative procedure based on established methods for BOX ligand synthesis.

Step 1: Reduction of L-tert-leucine to (S)-tert-leucinol To a suspension of L-tert-leucine in an appropriate solvent such as tetrahydrofuran (THF), a reducing agent like sodium borohydride and iodine are added at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by a standard aqueous workup to isolate the crude (S)-tert-leucinol.

Step 2: Condensation with Malononitrile The crude (S)-tert-leucinol is then reacted with malononitrile in the presence of a Lewis acid catalyst, such as zinc triflate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the condensation and subsequent cyclization to form the bis(oxazoline) backbone.

Step 3: Purification The crude (S,S)-t-Bu-box is purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to yield the final product as a white solid.[1]

Copper-Catalyzed Asymmetric Aziridination of Styrene

This protocol details the in-situ preparation of the copper-(S,S)-t-Bu-box catalyst and its use in the asymmetric aziridination of styrene.[2]

Materials:

-

(S,S)-t-Bu-box

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

-

Styrene

-

[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (S,S)-t-Bu-box (0.055 mmol) in anhydrous CH₂Cl₂ (5.0 mL). To this solution, add CuOTf·0.5C₇H₈ (0.050 mmol). Stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.[2]

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).[2]

-

Reaction Execution: Transfer the prepared catalyst solution to the styrene solution via cannula. Commence the reaction by adding PhI=NTs (1.1 mmol) portion-wise over a period of time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched and worked up using standard procedures, which may include washing with aqueous solutions to remove the copper catalyst.[1] The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral aziridine.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of (S,S)-t-Bu-box and a typical experimental workflow for its application in asymmetric catalysis.

References

The Core Principles of Pyridine Bis(oxazoline) (PyBox) Ligands: A Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Pyridine bis(oxazoline), commonly known as PyBox, ligands are a class of privileged C2-symmetric chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid structure, tridentate coordination, and the stereoelectronic tunability of the oxazoline substituents make them highly effective in a wide array of enantioselective transformations. This technical guide provides an in-depth overview of the key features of PyBox ligands, their synthesis, and their application in pivotal catalytic reactions, complete with experimental protocols and a mechanistic overview.

Core Features of PyBox Ligands

PyBox ligands are characterized by a central pyridine ring flanked by two chiral oxazoline moieties at the 2 and 6 positions. This arrangement imparts a C2-symmetry to the molecule, which is crucial for achieving high enantioselectivity in catalytic reactions as it reduces the number of possible diastereomeric transition states.

Key Structural and Electronic Properties:

-

Tridentate Coordination: The two nitrogen atoms of the oxazoline rings and the nitrogen atom of the pyridine ring act as a tridentate, pincer-type ligand, strongly coordinating to a metal center.[1] This rigid coordination sphere creates a well-defined chiral environment around the metal, enabling effective stereochemical control.

-

Steric and Electronic Tunability: The substituents at the 4- and/or 5-positions of the oxazoline rings can be readily varied. Bulky substituents can create a more sterically hindered chiral pocket, enhancing enantioselectivity.[2] The electronic properties of the ligand can also be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine ring or the oxazoline substituents, thereby influencing the reactivity of the metal center.

-

Versatile Metal Coordination: PyBox ligands can coordinate with a broad range of metals, including lanthanides, and transition metals such as iron, ruthenium, rhodium, copper, and scandium.[3] This versatility allows for the development of a wide variety of chiral catalysts for different transformations.

Synthesis of PyBox Ligands

The synthesis of PyBox ligands typically involves the condensation of a 2,6-disubstituted pyridine derivative with a chiral amino alcohol. The chirality of the ligand is introduced through the use of enantiomerically pure amino alcohols, which are often derived from readily available amino acids.

A general and efficient one-pot synthesis involves the reaction of 2,6-pyridinedicarbonitrile with a chiral β-amino alcohol in the presence of a catalytic amount of zinc triflate.[4]

Detailed Experimental Protocol: Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

This procedure is adapted from Organic Syntheses.

Materials:

-

(R)-2-Amino-4-phenylbutan-1-ol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, a glass stopper, and a magnetic stir bar is charged with 2,6-pyridinedicarbonitrile (2.50 g, 19.4 mmol, 1.00 equiv) and zinc trifluoromethanesulfonate (0.70 g, 1.94 mmol, 0.10 equiv).

-

The flask is evacuated and backfilled with argon three times. Anhydrous toluene (100 mL) is then added via syringe.

-

(R)-2-Amino-4-phenylbutan-1-ol (7.64 g, 43.5 mmol, 2.24 equiv) is added to the stirring suspension at room temperature.

-

The reaction mixture is heated to reflux in an oil bath and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (300 mL).

-

The organic solution is washed sequentially with saturated aqueous NaHCO₃ solution (200 mL) and brine (200 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered through a pad of Celite, and the solvent is removed under reduced pressure.

-